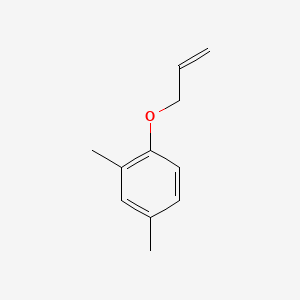

4-(Allyloxy)-m-xylene

Description

Structure

3D Structure

Properties

CAS No. |

93981-82-9 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,4-dimethyl-1-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H14O/c1-4-7-12-11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3 |

InChI Key |

ZJSJAHBINHESJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC=C)C |

Origin of Product |

United States |

Iii. Advanced Mechanistic Investigations of 4 Allyloxy M Xylene Transformations

Divergent Reaction Pathways and Competing Processes

While the Claisen rearrangement is the principal transformation for 4-(allyloxy)-m-xylene under thermal or catalytic conditions, several other reaction pathways can compete or follow, leading to a diversity of products.

Retro-Ene Reactions in Polyallyloxy Systems

The retro-ene reaction is a pericyclic process that is the reverse of the ene reaction. wikipedia.orglibretexts.org It typically occurs at high temperatures and involves the fragmentation of a molecule containing an allylic hydrogen. wikipedia.orgorganic-chemistry.org For molecules with an (allyl)XYH structure, such as diallyl ether, gas-phase thermal decomposition proceeds via a retro-ene mechanism involving a concerted nih.govnih.gov hydrogen shift through a six-center transition state to yield acrolein and propene. rsc.org Similar mechanisms are observed for the decomposition of alkyl allylamines. rsc.org

In polyallyloxy systems, where multiple allyl ether groups are present on an aromatic core, the potential for retro-ene reactions exists as a high-energy competing pathway to rearrangement. Under sufficiently high thermal stress, fragmentation of an allyl group could occur, leading to the formation of a phenol (B47542) and propene, or other degradation products. This pathway is generally less favorable than the intramolecular Claisen rearrangement but can become significant under pyrolytic conditions.

Intramolecular Cyclization Reactions

The primary product of the Claisen rearrangement of this compound is 2-allyl-4,6-dimethylphenol. This ortho-allylphenol is primed for subsequent intramolecular cyclization reactions to form oxygen-containing heterocycles. researchgate.net This cascade, involving a Claisen rearrangement followed by in-situ cyclization, is a well-established strategy for synthesizing dihydrobenzofuran derivatives. researchgate.net

The cyclization can be promoted by various catalysts, including both Lewis and Brønsted acids. researchgate.net For instance, iron(III) chloride supported on MCM-41 has been shown to catalyze the cascade synthesis of dihydrobenzofurans from aryl allyl ethers. researchgate.net Other catalysts, such as copper(II) triflate, silver perchlorate, and aluminum isopropoxide, are also effective in promoting the intramolecular hydroalkoxylation of the phenol onto the allylic double bond. researchgate.net Oxidative conditions can also induce cyclization at the ortho-position of phenols to furnish polycyclic frameworks. nih.gov

Oxidative Transformation Pathways

The m-xylene (B151644) core of this compound is susceptible to oxidative degradation through various biological and chemical pathways. Certain strains of bacteria can utilize xylenes (B1142099) as growth substrates. For example, Rhodococcus sp. strain DK17, after being induced with o-xylene, can transform m-xylene into 2,4-dimethylresorcinol through successive hydroxylation events. nih.gov Other bacteria, such as those of the genus Pseudomonas, are known to oxidize m-xylene via the corresponding methylbenzyl alcohol and toluic acids. researchgate.net In some cases, complete mineralization of m-xylene to carbon dioxide and water can occur under anaerobic conditions by sulfate-reducing bacteria. nih.gov

Chemically, the oxidation of xylenes is important in atmospheric chemistry and industrial processes. The atmospheric oxidation of m-xylene, for instance, is a key contributor to the formation of secondary organic aerosols. worktribe.com The degradation pathways often involve reaction with hydroxyl radicals, leading to the formation of methylbenzyl radicals and subsequent products. worktribe.com These pathways can lead to ring-opening or the formation of various functionalized aromatic compounds, including methylcatechols. ethz.ch

Metal-Catalyzed and Acid-Mediated Rearrangements

To overcome the high temperatures often required for thermal Claisen rearrangements and to control selectivity, various catalytic methods have been developed.

Lewis Acid-Induced Claisen Variants

Lewis acids can significantly accelerate the acs.orgacs.org-sigmatropic rearrangement of aryl allyl ethers by coordinating to the ether oxygen. This coordination increases the positive charge on the oxygen atom, weakening the carbon-oxygen bond and facilitating the rearrangement through a more polar, charge-accelerated transition state. This allows the reaction to proceed at much lower temperatures than the uncatalyzed thermal process. princeton.eduorganic-chemistry.org

A wide array of Lewis acids have been shown to be effective catalysts for this transformation. nih.gov Studies on general allyl vinyl and aryl allyl ether systems have demonstrated the efficacy of metal salts such as titanium tetrachloride (TiCl₄), ytterbium triflate (Yb(OTf)₃), and aluminum trichloride (B1173362) (AlCl₃). princeton.edu Bulky aluminum reagents, such as methylaluminum bis(4-bromo-2,6-di-tert-butyl-phenoxide) (MABR), have been specifically developed for selective Claisen rearrangements. ed.ac.uk More recently, molecular iodine has been shown to be a remarkable catalyst for the Claisen rearrangement of allyl aryl ethers, with its activity sometimes competing with that of traditional Lewis acids. researchgate.net The use of these catalysts not only accelerates the reaction but can also influence the regio- and stereoselectivity of the rearrangement.

Table 1: Lewis Acids Employed in Catalytic Claisen Rearrangements

| Catalyst | Substrate Type | Typical Loading | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl₄·THF₂) | Allyl Vinyl Ether derivative | 5-10 mol% | princeton.edu |

| Ytterbium triflate (Yb(OTf)₃) | Allyl Vinyl Ether derivative | 5-10 mol% | princeton.edunih.gov |

| Aluminum trichloride (AlCl₃) | Allyl Vinyl Ether derivative | 5-10 mol% | princeton.edunih.gov |

| Methylaluminum bis(4-bromo-2,6-di-tert-butyl-phenoxide) (MABR) | Aryl Prenyl Ether derivative | Stoichiometric | ed.ac.uk |

| Molecular Iodine (I₂) | Allyl Aryl Ether | Catalytic | researchgate.net |

Transition Metal-Catalyzed Olefin Isomerization-Claisen Rearrangement (ICR)

The transition metal-catalyzed olefin isomerization-Claisen rearrangement (ICR) represents a powerful and elegant strategy in organic synthesis for the construction of carbon-carbon bonds. This domino reaction transforms readily available allyl aryl ethers, such as this compound, into valuable γ,δ-unsaturated aldehydes or ketones. The process is initiated by the isomerization of the terminal allyl double bond into a thermodynamically more stable internal enol ether, which then undergoes a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement.

The core of this transformation lies in the initial metal-catalyzed alkene isomerization. scispace.com Various transition metal complexes have proven effective in catalyzing this step, including those based on iridium, rhodium, and ruthenium. scispace.comrsc.orgnih.gov For instance, iridium(I) complexes are highly effective for the isomerization of bis(allyl) ethers, which subsequently rearrange with high stereoselectivity. nih.govresearchgate.net Similarly, rhodium and ruthenium catalysts have been successfully employed for the ICR of unsymmetrical allylic ethers. scispace.com The reaction proceeds through the formation of an alkenyl ether intermediate, which is poised for the subsequent Claisen rearrangement. scispace.comrsc.org Isotopic labeling studies have provided additional evidence supporting this mechanistic pathway. scispace.com

| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Iridium(I) Complexes | Bis(allyl) ethers | Catalyzed alkene isomerization followed by direct thermolysis. | syn-2,3-dialkyl-4-pentenal derivatives | nih.govresearchgate.net |

| Cationic Bisphosphine-Rhodium Complex ([(ddpf)Rh(cod)]BF4) | Allyl propargyl ethers | Rh-catalyzed 1-carbon olefin isomerization to an enol ether intermediate. | Allenes (after reduction) or Dienals (at higher temp.) | scispace.comrsc.org |

| Ruthenium-Arene Precatalyst | Non-symmetrical bis-allyl ethers | Metal-catalyzed isomerization of the less substituted alkene. | γ,δ-unsaturated aldehydes and ketones | scispace.com |

Oxidative Addition in Allyl Aryl Halides

Oxidative addition is a fundamental elementary step in a vast number of transition metal-catalyzed cross-coupling reactions. It involves the insertion of a low-valent metal center, typically Palladium(0) or Nickel(0), into the carbon-halogen (C–X) bond of a substrate like an aryl halide. nih.gov This reaction increases the formal oxidation state of the metal by two and forms a new organometallic species, for example, an Aryl-Pd(II)-Halide complex, which can then proceed through subsequent steps like transmetalation and reductive elimination to form the final product.

The mechanism of oxidative addition for aryl halides is not singular and is highly dependent on the nature of the metal, the halide, the substituents on the aryl ring, and the ligands coordinated to the metal center. chemrxiv.orglibretexts.org Three primary mechanistic pathways are generally recognized:

Concerted Mechanism : This pathway involves a three-centered transition state where the metal adds across the C–X bond in a single, concerted step. chemrxiv.orglibretexts.org This is a common mechanism for the oxidative addition of aryl iodides and bromides to Pd(0) complexes. researchgate.netuvic.ca

Nucleophilic Displacement (SNAr-type) : In this two-step mechanism, the metal complex acts as a nucleophile, attacking the aryl halide to displace the halide anion. This pathway is often favored for more polar substrates, such as electron-deficient aryl halides or certain heteroaryl halides. researchgate.netchemrxiv.org

Radical Mechanisms : These pathways can be initiated by a single-electron transfer (SET) from the metal to the aryl halide. This generates a radical anion, which can then collapse to form the organometallic product. Radical mechanisms have been extensively studied for nickel-catalyzed reactions and can also be operative with other metals under specific conditions. nih.govnih.gov

The reactivity of aryl halides in oxidative addition typically follows the order of bond strength: Ar–I > Ar–Br > Ar–Cl > Ar–F. uvic.ca The electronic and steric properties of the ligands play a critical role; electron-rich and bulky ligands can significantly accelerate the rate of oxidative addition. libretexts.org In substrates that contain both an aryl halide and an allyloxy group, such as o-(allyloxy)chlorobenzene, a notable competition can occur. The metal may undergo oxidative addition into the C–X bond or react with the allyl group to form an η³-π-allyl complex, highlighting the nuanced reactivity of such bifunctional molecules. nih.gov

| Mechanism | Description | Favored By | Typical Metal Center | Reference |

|---|---|---|---|---|

| Concerted | Single step, three-centered transition state involving the metal and the C-X bond. | Aryl iodides, aryl bromides. Non-polar substrates. | Palladium(0) | researchgate.netchemrxiv.orglibretexts.org |

| Nucleophilic Displacement (SNAr-type) | Two-step polar mechanism involving nucleophilic attack by the metal. | Electron-poor aryl halides, 2-halopyridines, aryl triflates. | Palladium(0) | researchgate.netchemrxiv.org |

| Radical (SET) | Initiated by single-electron transfer from the metal to the aryl halide. | Aryl chlorides, bromides, and iodides under specific conditions. | Nickel(0) | nih.govlibretexts.org |

Iv. Advanced Spectroscopic Characterization Techniques for Allyloxyarene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 4-(Allyloxy)-m-xylene provides a wealth of information regarding the different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals for the aromatic protons, the protons of the two methyl groups on the benzene (B151609) ring, and the protons of the allyl group.

The protons of the allyl group exhibit a characteristic pattern. The proton on the central carbon of the double bond (methine proton) typically appears as a complex multiplet due to coupling with the adjacent methylene (B1212753) and terminal vinyl protons. The terminal vinyl protons are diastereotopic and therefore chemically non-equivalent, each giving rise to a distinct signal, often a doublet of doublets. The methylene protons adjacent to the ether oxygen also show a characteristic signal, typically a doublet.

The aromatic region of the spectrum reveals the substitution pattern of the benzene ring. For this compound, three distinct signals are expected for the aromatic protons. Their chemical shifts and coupling patterns are indicative of their positions relative to the allyloxy and methyl substituents. The two methyl groups on the benzene ring, being in different chemical environments, will each produce a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.2 | m |

| Allyl-CH= | 5.9 - 6.1 | m |

| Allyl-=CH₂ (trans) | 5.3 - 5.5 | dd |

| Allyl-=CH₂ (cis) | 5.2 - 5.4 | dd |

| Allyl-OCH₂ | 4.4 - 4.6 | d |

| Ar-CH₃ | 2.2 - 2.4 | s |

| Ar-CH₃ | 2.1 - 2.3 | s |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in its structure.

The aromatic region will display six signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the electron-donating effects of the allyloxy and methyl groups. The carbons directly attached to these substituents will have characteristic chemical shifts. The two methyl carbons will appear in the upfield region of the spectrum. The three carbons of the allyl group will also have distinct chemical shifts, with the carbon of the C=C double bond appearing further downfield than the methylene carbon attached to the oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 158 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 110 - 130 |

| Allyl -CH= | 132 - 135 |

| Allyl =CH₂ | 117 - 120 |

| Allyl -OCH₂- | 68 - 72 |

| Aromatic -CH₃ | 15 - 22 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of the spin systems within the molecule, such as the complete allyl group. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretching of the aryl alkyl ether is expected in the region of 1225-1275 cm⁻¹. A weaker symmetric stretching band may be observed around 1020-1075 cm⁻¹.

C=C Stretching: The stretching vibration of the allyl group's carbon-carbon double bond will give rise to a medium-intensity peak around 1640-1650 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

=C-H and C-H Stretching: The stretching vibrations of the sp² C-H bonds of the aromatic ring and the allyl group are typically observed above 3000 cm⁻¹. The sp³ C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group can be seen in the 910-990 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Alkyl C-H Stretch | < 3000 |

| C=C Stretch (Allyl) | 1640 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch | 1225 - 1275 |

| Symmetric C-O-C Stretch | 1020 - 1075 |

| =C-H Bend (Allyl) | 910 - 990 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (162.23 g/mol ). The fragmentation pattern is often initiated by the cleavage of the bonds adjacent to the ether oxygen. A common fragmentation pathway involves the loss of the allyl group (C₃H₅), resulting in a significant peak corresponding to the 2,4-dimethylphenoxide radical cation. Another characteristic fragmentation is the cleavage of the C-O bond to form a stable allyl cation.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample and confirming its identity. The gas chromatogram will show a single peak if the sample is pure, and the retention time of this peak is a characteristic property of the compound under specific GC conditions. The mass spectrum of the eluting peak can be compared with library data or analyzed for its characteristic molecular ion and fragmentation pattern to provide definitive identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic compounds, providing the exact mass of a molecule with high precision. This technique allows for the determination of the elemental composition of a compound, a critical step in identifying a newly synthesized molecule or an unknown substance. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different chemical formulas.

For this compound, the molecular formula is C₁₁H₁₄O. nih.gov The exact mass is a calculated value based on the most abundant isotopes of its constituent elements. HRMS analysis of this compound would yield a high-resolution mass-to-charge ratio that corresponds closely to its theoretical exact mass. The experimentally determined mass can then be used to confirm the elemental formula, providing strong evidence for the compound's identity. The exact mass of this compound has been reported as 162.10400. chemsrc.com

The power of HRMS lies in its ability to differentiate between isobars (compounds with the same nominal mass but different exact masses). For instance, a nominal mass of 162 could correspond to numerous elemental compositions. HRMS provides the necessary resolution to unequivocally assign the correct formula.

Table 1: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O |

| Theoretical Exact Mass | 162.10446 u |

| Reported Exact Mass | 162.10400 u chemsrc.com |

| Nominal Mass | 162 u |

Note: The theoretical exact mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Research findings demonstrate that HRMS is a powerful tool for the rapid analysis of organic mixtures and can be used to monitor chemical reactions in real time. nih.gov Its ability to provide unambiguous molecular formulas makes it a cornerstone technique in synthetic chemistry for confirming the structure of target molecules like allyloxyarenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. rsc.org This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups. libretexts.org In organic molecules, the most common electronic transitions observed are from π bonding orbitals (π) and non-bonding orbitals (n) to π antibonding orbitals (π*). jackwestin.com

The this compound molecule contains a substituted benzene ring, which acts as the primary chromophore. The benzene ring exhibits characteristic π → π* transitions. The substituents on the ring—two methyl groups and an allyloxy group—act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. uomustansiriyah.edu.iqvscht.cz

The oxygen atom in the allyloxy group possesses non-bonding electrons that can interact with the π-electron system of the benzene ring. This interaction increases the extent of electron delocalization, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted benzene. uomustansiriyah.edu.iq The methyl groups also contribute a slight bathochromic shift.

While the specific λmax for this compound is not readily published, its absorption characteristics can be predicted by comparing it to related compounds. Benzene, the parent chromophore, has a secondary absorption band around 255 nm. The addition of auxochromes like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups typically shifts this absorption to longer wavelengths.

Table 2: UV Absorption Maxima for Benzene and Related Compounds

| Compound | Structure | Auxochromes | λmax (nm) (π → π*) |

| Benzene | C₆H₆ | None | ~ 255 |

| Phenol (B47542) | C₆H₅OH | -OH | ~ 270 uomustansiriyah.edu.iq |

| Aniline | C₆H₅NH₂ | -NH₂ | ~ 280 uomustansiriyah.edu.iq |

| This compound | C₁₁H₁₄O | -CH₃ (x2), -OR | > 255 (Predicted) |

Note: λmax values are approximate and can be influenced by the solvent.

The data illustrates the bathochromic shift caused by auxochromes. It is expected that this compound would exhibit a λmax greater than that of benzene due to the combined electronic effects of the alkyl and alkoxy substituents on the aromatic chromophore.

V. Theoretical and Computational Chemistry Approaches to 4 Allyloxy M Xylene Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular energies, electron densities, and other fundamental properties at a manageable computational cost. nih.govnih.gov For 4-(Allyloxy)-m-xylene, DFT is employed to determine its stable geometric conformations and to map out the energetic landscape of its chemical transformations.

A foundational step in the computational study of any molecule is geometry optimization, which seeks to identify the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. This yields the most stable, or ground-state, conformation of the molecule.

Due to the flexibility of the allyloxy side chain, this compound can exist in multiple conformations arising from rotation around the C-O and C-C single bonds. Conformational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is used to locate these different conformers and calculate their relative energies. dergipark.org.trresearchgate.net The results of such an analysis can reveal the most likely shapes the molecule will adopt and how easily it can transition between them.

Table 1: Hypothetical Optimized Geometric Parameters for the Ground State of this compound (Calculated via DFT)

| Parameter | Description | Calculated Value |

|---|---|---|

| d(C_aryl-O) | Bond length between the xylene ring carbon and the ether oxygen | 1.37 Å |

| d(O-C_allyl) | Bond length between the ether oxygen and the allylic carbon | 1.43 Å |

| d(C=C) | Bond length of the allylic double bond | 1.34 Å |

| ∠(C_aryl-O-C_allyl) | Bond angle around the ether oxygen | 118.5° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar aryl ethers.

DFT is particularly powerful for elucidating the mechanisms of chemical reactions. A prominent reaction of this compound is the Claisen rearrangement, a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement that thermally converts it into 2-allyl-4,6-dimethylphenol. organic-chemistry.org Computational methods can map the entire reaction pathway, providing critical information about its feasibility and kinetics.

The process begins by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactant and the product. nsf.gov This is a high-energy, transient species that represents the energetic barrier to the reaction. Frequency calculations are performed to verify the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nsf.gov

Once the transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com The IRC pathway traces the minimum energy path from the transition state downhill to both the reactant and the product, confirming that the identified TS is indeed the correct one for the reaction of interest. mdpi.com The energy difference between the reactant and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate.

Table 2: Hypothetical Energetic Profile of the Claisen Rearrangement of this compound (Calculated via DFT)

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| E_reactant | Energy of this compound | 0.0 (Reference) |

| E_TS | Energy of the Transition State | +29.5 |

| E_product | Energy of 2-allyl-4,6-dimethylphenol | -15.2 |

| ΔE‡ | Activation Energy (E_TS - E_reactant) | +29.5 |

Note: This data is hypothetical, based on computational studies of Claisen rearrangements in similar aryl allyl ether systems. nsf.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes in a simulated environment that mimics real-world conditions. nih.gov

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or toluene. By placing a model of the molecule in a simulated box of solvent molecules and allowing the system to evolve over nanoseconds, one can study:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: The transitions between different conformers in solution.

Transport Properties: The diffusion coefficient of the molecule through the solvent.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its behavior in mixtures. rsc.orgsemanticscholar.org

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity or physical properties. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed property.

For this compound, a QSPR model could be developed to predict properties like its boiling point, while a QSRR model could predict its rate of reaction in the Claisen rearrangement. This would involve calculating descriptors for a library of substituted aryl allyl ethers and correlating them with experimental data.

Table 3: Examples of Molecular Descriptors for QSRR/QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Topological | Wiener Index | Molecular branching and size |

| Steric | Molar Volume | Molecular size and shape |

| Quantum Chemical | Mulliken Atomic Charges | Charge distribution within the molecule |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. aip.orgresearchgate.net After performing a geometry optimization using DFT, further calculations can predict various spectroscopic parameters for this compound.

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. This can aid in the assignment of experimental spectra and the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict NMR chemical shifts. These predicted spectra are invaluable for confirming molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. dergipark.org.trresearchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C_aryl-O Chemical Shift | 155 ppm | 156 ppm |

| ¹H NMR | O-CH₂ Chemical Shift | 4.5 ppm | 4.6 ppm |

| IR | C=C Stretch (Allyl) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| UV-Vis | λ_max | 278 nm | 275 nm |

Note: This data is illustrative, demonstrating the typical accuracy achievable with modern computational methods.

Computational Design of Catalysts and Reaction Conditions

Computational methods play a crucial role in the rational design of catalysts and the optimization of reaction conditions. nih.govresearchgate.net For reactions involving this compound, such as a catalyzed Claisen rearrangement or its synthesis, DFT can be used to:

Screen Potential Catalysts: By modeling the interaction between this compound and different catalyst surfaces or active sites (e.g., zeolites, metal complexes), researchers can predict which catalysts are most likely to be effective. mdpi.com

Understand Catalytic Mechanisms: DFT can be used to map the reaction pathway in the presence of a catalyst. This reveals how the catalyst lowers the activation energy, for example, by stabilizing the transition state.

Optimize Reaction Conditions: The effect of solvent can be included in calculations using implicit or explicit solvent models. This helps in selecting a solvent that might favor a desired reaction pathway or enhance the reaction rate.

By simulating these complex interactions, computational chemistry accelerates the discovery and development of more efficient and selective chemical processes.

Vi. Synthetic Applications and Chemical Transformations of 4 Allyloxy M Xylene and Its Derivatives

Regioselective Synthesis of ortho-Allylphenols

The conversion of 4-(allyloxy)-m-xylene into an ortho-allylphenol is a prime example of a regioselective reaction, where the incoming allyl group is specifically directed to the position adjacent to the newly formed hydroxyl group. This transformation is foundational for the subsequent synthetic applications of the molecule.

The primary method for introducing an allyl substituent to the aromatic ring of this compound is the aromatic Claisen rearrangement. This reaction is a type of-sigmatropic rearrangement, which is a concerted, intramolecular process that proceeds through a cyclic six-membered transition state. When an aryl allyl ether like this compound is heated, typically at temperatures around 200-250 °C, the allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring.

The mechanism involves the concerted movement of six electrons. A new carbon-carbon bond forms between the terminal carbon of the allyl group and the ortho-carbon of the benzene (B151609) ring, while the carbon-oxygen bond of the ether is cleaved simultaneously. This initially produces a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly undergoes tautomerization to restore the aromaticity of the ring, resulting in the final stable ortho-allylphenol product. For 4-(allyloxy)-1,3-dimethylbenzene, this process yields 2-allyl-4,6-dimethylphenol with high regioselectivity. The reaction is highly efficient due to its intramolecular nature and the thermodynamic driving force of forming a stable phenolic system.

Table 1: Typical Conditions for Thermal Aromatic Claisen Rearrangement

| Starting Material | Product | Conditions | Solvent | Yield (%) |

| Allyl Phenyl Ether | 2-Allylphenol | 200 °C | Neat (no solvent) | High |

| 4-Allyloxy-m-xylene | 2-Allyl-4,6-dimethylphenol | 180-220 °C | High-boiling solvent (e.g., N,N-diethylaniline) | Good to Excellent |

| Substituted Allyl Aryl Ethers | Corresponding ortho-Allylphenols | 150-250 °C | Propylene Carbonate, 1,2-Dichlorobenzene | Variable, often >70% |

Note: This table presents generalized data based on the typical behavior of aryl allyl ethers in the Claisen rearrangement.

The ortho-allylphenol generated from the Claisen rearrangement of this compound is a significantly more versatile building block than its precursor. The presence of three distinct functional handles—the phenolic hydroxyl group, the allyl group's double bond, and the aromatic ring—opens up numerous avenues for further chemical modification.

The phenolic hydroxyl group can be protected or converted into other functional groups, such as esters or ethers, to modulate reactivity in subsequent steps. The allyl group is particularly useful; its double bond can undergo a wide range of reactions including:

Isomerization: The terminal double bond can be isomerized to an internal, more thermodynamically stable position to form a propenyl group, often using base or transition metal catalysts.

Oxidation: The double bond can be oxidatively cleaved (ozonolysis) to form an aldehyde or carboxylated. It can also be epoxidized or dihydroxylated to introduce oxygen-containing functional groups.

Hydrogenation: The alkene can be reduced to a propyl group.

These modifications allow for the synthesis of a diverse library of substituted phenolic compounds, which are key structural motifs in many natural products and pharmaceuticals.

Formation of Polycyclic and Heterocyclic Systems

The strategic placement of the allyl and hydroxyl groups in the rearranged product makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are often highly efficient and can build molecular complexity rapidly.

2,3-Dihydrobenzofurans are common structural motifs in biologically active compounds. ortho-Allylphenols, such as the one derived from this compound, are excellent starting materials for their synthesis. The formation of the dihydrobenzofuran ring is achieved through an intramolecular cyclization where the phenolic oxygen atom attacks the allyl double bond.

This cyclization, an intramolecular hydroalkoxylation, typically requires a catalyst to activate the double bond. A variety of catalysts have been shown to be effective for this transformation on related substrates, including:

Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) can promote a tandem Claisen rearrangement followed by in-situ cyclization to yield the dihydrobenzofuran.

Transition Metals: Palladium salts are widely used to catalyze the intramolecular oxypalladation of the alkene, followed by reductive elimination to form the heterocyclic ring. Silver (Ag) and gold (Au) catalysts have also been employed effectively.

Iodine Catalysis: Molecular iodine can catalyze the Claisen rearrangement and subsequent iodocyclization to afford iodinated dihydrobenzofurans, which can be further functionalized.

These methods provide a direct route from ortho-allylphenols to substituted 2-methyl-2,3-dihydrobenzofurans.

Table 2: Catalytic Systems for Cyclization of ortho-Allylphenols to Dihydrobenzofurans

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(OAc)₂ / Ligands | ortho-Allylphenols | 2,3-Dihydrobenzofurans | Effective for carboalkoxylation strategies. |

| AgClO₄ or Cu(OTf)₂ | ortho-Allylphenols | 2-Methyl-2,3-dihydrobenzofurans | High yields under relatively mild conditions. |

| FeCl₃ / MCM-41 | Aryl Allyl Ethers | 2-Methyl-2,3-dihydrobenzofurans | One-pot tandem Claisen rearrangement and cyclization. |

| I₂ (Molecular Iodine) | Aryl Allyl Ethers | Iodinated Dihydrobenzofurans | Tandem rearrangement and iodocyclization. |

This table summarizes findings from studies on analogous substrates.

The reactivity of this compound and its derivatives can be harnessed in tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often initiated by a single trigger. A common cascade involves the initial Claisen rearrangement followed by a subsequent intramolecular reaction.

While not a direct product, pyrazole (B372694) heterocycles can be synthesized from derivatives of this compound. Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals. The key intermediate for this transformation is the corresponding ortho-allylphenol.

A common synthetic strategy involves converting the ortho-allylphenol into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone), which can then undergo a cyclocondensation reaction with hydrazine (B178648) or a substituted hydrazine. For example, the allyl group of a related compound, 4-allyl-2-methoxyphenol (eugenol), has been utilized in 1,3-dipolar cycloaddition reactions to form pyrazole derivatives.

A plausible synthetic route starting from 2-allyl-4,6-dimethylphenol could involve:

Oxidation of the allyl group to an aldehyde or ketone.

Condensation with an appropriate ketone or aldehyde to form a chalcone (B49325) or a 1,3-diketone intermediate.

Reaction of this intermediate with hydrazine (H₂NNH₂) to form the pyrazole ring through condensation and subsequent dehydration.

This multi-step approach demonstrates how the initial Claisen rearrangement product from this compound serves as a gateway to entirely different classes of heterocyclic compounds.

Stereoselective Carbon-Carbon Bond Construction

The-sigmatropic rearrangement of aryl allyl ethers, known as the Claisen rearrangement, is a powerful and atom-economical method for forming carbon-carbon bonds. In the context of this compound, this reaction involves the intramolecular migration of the allyl group from the oxygen atom to an ortho-position on the xylene ring, leading to the formation of 5-allyl-2,4-dimethylphenol. This transformation is pivotal as it establishes a new C-C bond and sets the stage for creating stereocenters. The reaction proceeds through a concerted, chair-like six-membered transition state, which allows for a high degree of stereochemical control.

The construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. The aromatic Claisen rearrangement of derivatives of this compound provides an effective strategy to access such structures. When the allyl group itself is substituted, particularly at the γ-position, its migration to the ortho-position of the xylene ring results in the formation of a quaternary carbon center.

For instance, the rearrangement of a γ,γ-disubstituted allyl ether of 2,4-dimethylphenol (B51704) would directly generate a product with an all-carbon quaternary center adjacent to the aromatic ring. The inherent intramolecular nature of the Claisen rearrangement facilitates the formation of these sterically congested centers, a task that is often difficult to achieve through intermolecular approaches. Modern synthetic methodologies have further expanded this capability through the use of transition-metal catalysis and Lewis acids to promote the rearrangement under milder conditions and with greater control.

Table 1: Conceptual Strategies for Quaternary Center Formation via Claisen Rearrangement

| Starting Material Moiety | Key Transformation | Resulting Structure | Significance |

|---|---|---|---|

| γ-Substituted this compound | Thermal or Lewis Acid-Catalyzed Claisen Rearrangement | Phenol (B47542) with ortho-allyl group containing a quaternary center | Direct formation of a sterically demanding C(sp³)-C(sp³) bond. |

Achieving control over the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. Diastereoselective and enantioselective variants of the Claisen rearrangement have been developed to produce chiral molecules with high stereopurity.

Diastereoselectivity: In substrates derived from this compound that contain pre-existing stereocenters, the Claisen rearrangement can proceed with high diastereoselectivity. The chair-like transition state of the reaction allows for the effective transfer of chirality from the starting material to the product. The substituents on the allyl group and the aromatic ring dictate the preferred conformation of the transition state, thereby favoring the formation of one diastereomer over another.

Enantioselectivity: The development of catalytic enantioselective Claisen rearrangements has enabled the synthesis of non-racemic products from achiral precursors. This is typically achieved using chiral catalysts, such as Lewis acids complexed with chiral ligands. For aryl allyl ethers, chiral copper(II) complexes have been shown to effectively catalyze the aromatic Claisen rearrangement with high enantioselectivity. For example, a chiral Lewis acid can coordinate to the ether oxygen of a this compound derivative, lowering the activation energy of the rearrangement and creating a chiral environment that biases the reaction to form one enantiomer preferentially.

Table 2: Catalytic Systems for Enantioselective Claisen Rearrangements of Aryl Allyl Ethers

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Boron Lewis Acid | Difluorovinyl allyl ethers | Moderate to Good | |

| π-Copper(II) Complexes with Chiral Ligands | Allyl 2-naphthyl ethers | Up to 92% | |

| Chiral N,N'-Dioxide-Ni(II) Complexes | Allyl furyl ethers | High (Stereodivergent control) |

Polymer Chemistry and Material Science Applications

The functional groups present in this compound and its rearranged product, 5-allyl-2,4-dimethylphenol, serve as versatile handles for polymerization, making them attractive building blocks in material science.

Both this compound and its derivatives can be elaborated into a variety of monomers for the synthesis of advanced polymers. The allyl group can participate in addition polymerization or can be functionalized to introduce other polymerizable groups. More commonly, the phenolic hydroxyl group in the rearranged product, 5-allyl-2,4-dimethylphenol, is a key functional group for step-growth polymerization.

This phenol can be converted into monomers for the synthesis of:

Polycarbonates and Polyesters: By reacting with phosgene (B1210022) derivatives or dicarboxylic acids, respectively.

Polyethers: Through Williamson ether synthesis with dihaloalkanes.

Epoxy Resins: By reaction with epichlorohydrin (B41342) to form a glycidyl (B131873) ether derivative, which can then be cured.

The presence of the xylene backbone imparts thermal stability and hydrophobicity to the resulting polymers, while the allyl group can be used for post-polymerization modification, such as cross-linking to enhance the mechanical properties of the material.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in unique electronic and optical properties. While this compound is not itself a conjugated monomer, it serves as a precursor to building blocks for such materials.

The aromatic ring of 5-allyl-2,4-dimethylphenol can be functionalized to participate in cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis. For instance, the phenol can be converted to an aryl triflate or halide. This functionalized monomer can then be polymerized with a suitable comonomer (e.g., a diboronic ester or distannane derivative of an aromatic compound) via Suzuki or Stille coupling reactions. The resulting polymers would feature the 2,4-dimethylphenylene unit within the conjugated backbone. Such polymers are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bulky, non-planar nature of the substituted phenylene unit derived from this compound could enhance the solubility of the final polymer without significantly disrupting the electronic conjugation along the polymer chain.

Vii. Conclusion and Future Research Perspectives

Synopsis of Current Knowledge and Research Gaps

Current knowledge regarding 4-(Allyloxy)-m-xylene is primarily extrapolated from the extensive research conducted on allyl aryl ethers as a whole. This class of compounds is recognized for its utility as synthetic intermediates, particularly due to the dual reactivity of the allyl group and the aromatic core. The ether linkage is stable under various conditions, yet the allyl group can participate in a wide array of transformations, including the renowned Claisen rearrangement, transition metal-catalyzed reactions, and various asymmetric transformations. nih.govacs.org The allyl moiety also serves as a useful protecting group for phenols in multi-step syntheses, which can be removed under specific catalytic conditions. organic-chemistry.org

The most significant research gap is the lack of specific investigation into this compound itself. There is a dearth of published data on its unique physical properties, specific reaction kinetics, and potential biological activities. The influence of the two methyl groups on the meta positions of the benzene (B151609) ring relative to the allyloxy group is not well-documented. These substituents could exert subtle electronic and steric effects on reactions such as the Claisen rearrangement, potentially influencing regioselectivity and reaction rates compared to unsubstituted allyl phenyl ether. researchgate.netlibretexts.org Future research should focus on characterizing this compound thoroughly and exploring how its specific substitution pattern affects its reactivity in known transformations of allyl aryl ethers.

Emerging Methodologies for Allyl Aryl Ether Synthesis

The synthesis of allyl aryl ethers, including this compound, has evolved beyond the classical Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. acs.org While robust, this method can require harsh conditions. Modern methodologies offer milder conditions, greater functional group tolerance, and opportunities for asymmetric synthesis. rsc.orgmdpi.com

Several key emerging strategies include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium and copper catalysts are widely used to couple aryl halides or their surrogates with allyl alcohols. organic-chemistry.org These methods often proceed under mild conditions and tolerate a broad range of functional groups.

Metal-Free Arylation: An environmentally benign approach involves the arylation of allylic alcohols with diaryliodonium salts in water, avoiding the need for expensive and potentially toxic metal catalysts. organic-chemistry.org

Decarboxylative Allylic Etherification: Iridium-catalyzed enantioselective decarboxylative etherification of allyl carbonates represents a powerful method for producing chiral, non-racemic allyl aryl ethers. rsc.org

Telluronium Salt-Mediated Synthesis: A newer method utilizes allyldialkyltelluronium salts, which react with phenols at room temperature in the presence of a base to afford allyl aryl ethers in excellent yields. tandfonline.com

| Methodology | Typical Catalysts/Reagents | Key Advantages | Reference |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(0) or Pd(II) complexes, phosphine (B1218219) ligands | High functional group tolerance, mild conditions. | nih.gov |

| Cu-Catalyzed Cross-Coupling | Cu(I) or Cu(II) salts, various ligands (e.g., phenanthrolines) | Cost-effective catalyst, effective for aryl iodides and bromides. | organic-chemistry.org |

| Metal-Free Arylation | Diaryliodonium salts, NaOH, water | Environmentally friendly, avoids transition metals. | organic-chemistry.org |

| Ir-Catalyzed Decarboxylative Etherification | [Ir(dbcot)Cl]₂, phosphoramidite (B1245037) ligands | Provides access to chiral, enantioenriched products. | rsc.org |

Advancements in Catalytic and Asymmetric Transformations

The allyl group in this compound is a gateway to a variety of valuable chemical transformations. Recent research has focused on developing catalytic and, particularly, asymmetric versions of these reactions to produce chiral molecules, which are crucial in pharmaceuticals and agrochemicals.

Claisen Rearrangement: This classic rsc.orgrsc.org-sigmatropic rearrangement transforms allyl aryl ethers into o-allylphenols upon heating. libretexts.orglibretexts.org Research into this reaction continues, with studies focusing on the mechanism from a theoretical perspective and exploring catalytic variants that can lower the required reaction temperatures. rsc.org For this compound, the rearrangement would be expected to yield 2-allyl-3,5-dimethylphenol (B8795693), a highly substituted phenolic building block.

Asymmetric Allylic Substitutions: A significant area of advancement is the catalytic asymmetric synthesis of chiral aryl allyl ethers. rsc.org For instance, the reaction of trichloroacetimidate (B1259523) derivatives of alkenols with phenols using a palladium(II) catalyst can produce chiral 3-aryloxy-1-alkenes with high enantiomeric purity (up to 97% ee). nih.gov Similarly, nucleophilic amine catalysts have been used to mediate the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols, affording a variety of chiral aryl allyl ethers in high yields and enantioselectivities (up to 95%). nih.govresearchgate.net

Palladium-Catalyzed Allylation: Recent developments include the Pd-catalyzed enantioselective allylation of disubstituted ketenes using allyl aryl ethers. rsc.org This method creates α-allyl esters with quaternary stereocenters, demonstrating the utility of allyl aryl ethers as allylating agents in complex C-C bond-forming reactions. rsc.org

| Transformation | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Claisen Rearrangement | Thermal or Lewis Acid | ortho-Allylphenols | Forms a C-C bond, introduces functionality to the aromatic ring. | researchgate.netlibretexts.org |

| Asymmetric Allylic Etherification | Palladium(II)/COP-OAc | Chiral Allylic Aryl Ethers | High enantioselectivity (90-97% ee). | nih.gov |

| Asymmetric Allylic Substitution | Organocatalyst (e.g., Cinchona alkaloid derivative) | Chiral Multifunctional Aryl Allyl Ethers | Excellent enantioselectivity (up to 95% ee) from MBH carbonates. | nih.gov |

| Enantioselective Allylation | Pd(0)/BINAPHANE | α-Allyl Esters | Creates α-quaternary stereocenters. | rsc.org |

Potential for Integration into Total Synthesis Strategies

Allyl aryl ethers like this compound are valuable precursors in the total synthesis of complex natural products and biologically active molecules. nih.gov The allyl group can be readily converted into other functional groups. For example, it can undergo oxidative cleavage to an aldehyde, epoxidation followed by ring-opening, or hydroboration-oxidation to an alcohol. These transformations, combined with the inherent reactivity of the aromatic ring (e.g., electrophilic substitution), provide a powerful toolkit for molecular construction.

The products of the Claisen rearrangement, o-allylphenols, are particularly useful. The newly installed allyl group and the adjacent phenol (B47542) can be elaborated into various heterocyclic structures, such as dihydrofurans and chromanes, which are common motifs in natural products. The chiral aryl allyl ethers produced via asymmetric catalysis serve as enantiomerically pure building blocks, allowing for the stereocontrolled synthesis of target molecules. rsc.orgnih.gov

Outlook for Novel Material Science Applications

The structural features of this compound suggest significant potential in material science, an area that remains largely unexplored for this specific compound.

Polymer Synthesis: The pendant allyl group is a polymerizable moiety. Allyl-functionalized polymers are a unique class that allows for diverse post-synthesis modifications. nih.gov For instance, poly(allyl glycidyl (B131873) ether) is a versatile platform whose allyl groups can be modified via thiol-ene coupling, making it relevant for bioconjugation and therapeutics. nih.gov By analogy, this compound could serve as a monomer or a functional comonomer in radical polymerizations to create poly(aryl ethers) with tunable properties. acs.orgacs.org Such polymers could exhibit high thermal stability and specific optical properties.

Functional Material Precursors: The Claisen rearrangement can be used to functionalize surfaces. For example, a Johnson-Claisen rearrangement has been employed to create functional graphenic materials with ester groups attached via stable C-C bonds. mit.edu The 2-allyl-3,5-dimethylphenol derived from this compound could be a precursor for specialty resins, antioxidants, or ligands for catalysis.

Advanced Architectures: The phenolic oxygen of this compound provides a handle for creating more complex architectures. For example, related allyloxy-methoxyphenyl structures have been used to synthesize calix tandfonline.comresorcinarenes, macrocyclic compounds capable of acting as adsorbents for metal ions. This points to potential applications in sensing, separation science, and environmental remediation.

Future research should be directed at the polymerization behavior of this compound and the properties of the resulting materials. Investigating its use in creating functional surfaces and advanced macrocyclic structures could unlock novel applications in diverse technological fields.

Q & A

Basic: How can researchers confirm the structural identity of 4-(Allyloxy)-m-xylene during synthesis?

Methodological Answer:

- Spectroscopic Validation : Use H NMR and C NMR to verify the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and aromatic protons in the m-xylene backbone (δ 6.7–7.2 ppm). Compare with spectral data from analogs like 4-((Allyloxy)methyl)-1,3-dioxolan-2-one .

- Chromatographic Purity : Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to confirm purity (>95%) and rule out byproducts like unreacted m-xylene derivatives.

- Literature Cross-Referencing : Use SciFinder or Reaxys to compare melting points, optical rotation (if applicable), and spectral data with reported values for related allyloxy-xylene compounds .

Advanced: What experimental strategies optimize the regioselective introduction of the allyloxy group onto m-xylene?

Methodological Answer:

- Catalytic Selection : Test transition-metal catalysts (e.g., Pd(OAc)) in allylation reactions to enhance regioselectivity. For example, Pd-mediated coupling of allyl alcohols with m-xylene derivatives under mild conditions (60°C, DMF) yields >80% regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO) versus nonpolar solvents (toluene) to control reaction kinetics. DMSO increases nucleophilicity of the hydroxyl group in m-xylene precursors, improving allyloxy attachment .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters (temperature, stoichiometry) in real time .

Basic: How does this compound degrade under environmental or storage conditions?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light (254 nm) in air-saturated solutions. Monitor degradation via HPLC; allyloxy groups are prone to cleavage, forming m-xylene quinones as primary photoproducts .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Degradation onset typically occurs at 180–200°C, with mass loss corresponding to allyl group elimination .

Advanced: How can physiologically based pharmacokinetic (PBPK) models predict dermal absorption of this compound?

Methodological Answer:

- Model Parameterization : Input logP (estimated 2.8–3.2) and skin permeability coefficients (derived from m-xylene analogs: 0.05 cm/h) into PBPK software (e.g., GastroPlus). Validate with in vitro Franz cell assays using human skin .

- Metabolic Pathways : Incorporate cytochrome P450 2E1 activity data (from hepatic microsomes) to simulate oxidation of the allyloxy group to epoxide intermediates, which may contribute to toxicity .

Basic: How should researchers address contradictions between experimental and literature data for this compound?

Methodological Answer:

- Method Validation : Replicate literature protocols exactly (e.g., reaction time, catalyst loading). For example, discrepancies in melting points may arise from impurities; recrystallize using hexane/ethyl acetate (3:1) .

- Error Analysis : Quantify uncertainties in instrumental measurements (e.g., ±0.5°C for melting points, ±5% for NMR integrations). Use statistical tools (t-tests) to assess significance of differences .

Advanced: What challenges arise in synthesizing sulfonated derivatives of this compound?

Methodological Answer:

- Sulfonation Conditions : Test concentrated HSO vs. chlorosulfonic acid. The allyloxy group may undergo undesired elimination under strong acid conditions; milder reagents (e.g., SO-pyridine complex) improve yields of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol derivatives .

- Protection/Deprotection : Temporarily protect the allyloxy group with TBSCl before sulfonation to prevent side reactions .

Basic: What computational methods predict the reactivity of this compound in pyrolysis?

Methodological Answer:

- DFT Calculations : Use Gaussian 98 with the AM1 Hamiltonian to simulate bond dissociation energies. The allyloxy C–O bond (≈65 kcal/mol) is weaker than m-xylene C–H bonds, explaining preferential cleavage during pyrolysis .

- Transition State Analysis : Identify intermediates using QM/MM methods (e.g., ORCA) to model radical formation pathways .

Advanced: Which analytical techniques resolve isomeric impurities in this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers if asymmetric synthesis is attempted .

- High-Resolution MS : Employ ESI-TOF to distinguish isomers (e.g., ortho vs. para substitution) via exact mass differences (±0.001 Da) .

Basic: What methodologies assess the compound’s acute toxicity in aquatic environments?

Methodological Answer:

- Daphnia magna Assays : Conduct 48-hour LC tests in OECD-compliant conditions. Allyloxy-xylenes typically show moderate toxicity (LC ≈ 10 mg/L) due to membrane disruption .

- QSAR Modeling : Input molecular descriptors (e.g., Topological Polar Surface Area) into ECOSAR to predict ecotoxicity endpoints .

Advanced: How do reaction kinetics vary for this compound under ozonolysis vs. UV degradation?

Methodological Answer:

- Ozonolysis Kinetics : Use stopped-flow spectroscopy to measure second-order rate constants ( ≈ 1.2 × 10 Ms) for ozone attack on the allyl double bond .

- UV Degradation : Fit first-order kinetics ( ≈ 30 min at 254 nm) to degradation data. Compare with m-xylene ( ≈ 120 min) to quantify the allyloxy group’s photosensitizing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.